molecular formula C7H5ClFNO2 B3261581 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene CAS No. 345-23-3

1-Chloro-4-fluoro-5-methyl-2-nitrobenzene

Cat. No.: B3261581
CAS No.: 345-23-3
M. Wt: 189.57 g/mol
InChI Key: HSYSLVSKIBTKMJ-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, characterized by the presence of chlorine, fluorine, methyl, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-fluoro-5-methyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-4-fluoro-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-fluoro-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

    Nucleophilic Substitution: Aqueous or alcoholic solutions of nucleophiles (e.g., sodium hydroxide, ammonia).

Major Products

    Aminated Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzene Derivatives: Nucleophilic substitution reactions produce various substituted benzene compounds depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-fluoro-5-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoro-5-methyl-2-nitrobenzene depends on its chemical reactivity and interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound’s electrophilic nature allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-fluoro-5-methyl-2-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1-chloro-4-fluoro-5-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYSLVSKIBTKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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